REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]([CH2:12][OH:13])[CH:5]=[C:6]([O:9][CH2:10][CH3:11])[C:7]=1[I:8]>ClCCl.O=[Mn]=O>[NH2:1][C:2]1[C:7]([I:8])=[C:6]([O:9][CH2:10][CH3:11])[CH:5]=[C:4]([CH:3]=1)[CH:12]=[O:13]
|
Name
|
|
Quantity
|
4.9 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C=C(C1I)OCC)CO
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
7.27 g
|
Type
|
catalyst
|
Smiles
|
O=[Mn]=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 3 h
|
Duration
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3 h
|
Type
|
FILTRATION
|
Details
|
Filtration
|
Type
|
CONCENTRATION
|
Details
|
through Hyflo, concentration
|
Type
|
CUSTOM
|
Details
|
by evaporation
|
Type
|
CUSTOM
|
Details
|
under reduced pressure and purification with column chromatography on silica eluting with hexane/ethyl acetate (3:1)
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=C(C=C(C=O)C1)OCC)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.14 g | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 64.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |